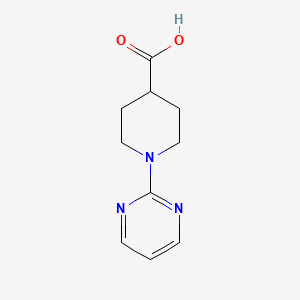

1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid

Description

Properties

IUPAC Name |

1-pyrimidin-2-ylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-9(15)8-2-6-13(7-3-8)10-11-4-1-5-12-10/h1,4-5,8H,2-3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVXURZASBPYFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377611 | |

| Record name | 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303144-44-7 | |

| Record name | 1-(2-Pyrimidinyl)-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303144-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyrimidin-2-yl)piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

A common and effective method to prepare this compound involves nucleophilic aromatic substitution of a halogenated pyrimidine derivative with a piperidine-4-carboxylic acid or its ester derivative.

- Starting Materials: 2-chloropyrimidine or 2-halopyrimidine derivatives and piperidine-4-carboxylic acid methyl ester.

- Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent such as dry acetonitrile under reflux conditions (around 85°C) in an inert atmosphere (nitrogen) for extended periods (e.g., 10 hours).

- Base: Potassium carbonate is commonly used to deprotonate the piperidine nitrogen, enhancing nucleophilicity.

- Workup: After reaction completion, the solvent is evaporated under reduced pressure, and the crude product is extracted with ethyl acetate, washed, dried, and purified by column chromatography using a mixture of ethyl acetate and petroleum ether as eluents.

This method yields the methyl ester intermediate, which is subsequently converted to the free acid by hydrolysis or hydrazinolysis.

Hydrazinolysis and Hydrazide Formation

- The methyl ester intermediate is treated with hydrazine hydrate in dry methanol under reflux (around 95°C) for several hours (e.g., 7 hours) to form the corresponding hydrazide.

- The reaction is performed under nitrogen atmosphere to prevent oxidation.

- The product is isolated by crystallization and filtration, yielding a high purity hydrazide intermediate.

Cyclization and Derivatization

- The hydrazide intermediate can be further reacted with aldehydes (e.g., vanillin derivatives) in ethanol/acetic acid mixtures under reflux to form hydrazone derivatives.

- These derivatives are purified by fractional crystallization using solvents such as ethyl acetate, dichloromethane, petroleum ether, or diethyl ether.

Direct Preparation of this compound

- The free acid can be obtained by hydrolysis of the ester or by direct substitution reactions involving piperidine-4-carboxylic acid and 2-chloropyrimidine under optimized conditions.

- Industrial methods may employ continuous flow reactors and optimized solvent systems to improve yield and reduce impurities.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2-Chloropyrimidine, piperidine-4-carboxylic acid methyl ester, K2CO3, acetonitrile | 85°C | 10 hours | ~90 | Inert atmosphere, sealed tube |

| Hydrazinolysis | Hydrazine hydrate, methanol | 95°C | 7 hours | 96 | Nitrogen atmosphere, crystallization |

| Hydrazone formation | Aldehyde derivatives, ethanol/acetic acid | 85°C | 8 hours | 90-94 | Fractional crystallization purification |

Industrial and Environmental Considerations

- Industrial synthesis focuses on minimizing reaction times and solvent use, employing mixed solvent systems (water-organic solvent mixtures) to optimize solubility and reaction rates.

- Bases such as inorganic carbonates are preferred for environmental and cost reasons.

- Purification steps are designed to reduce chemical waste and improve scalability.

- Use of continuous flow reactors and in situ intermediate generation enhances process efficiency.

Alternative Cyclization Agents and Reagents

- Cyclization or activation of intermediates may involve reagents such as acid chlorides (thionyl chloride, oxalyl chloride), acid anhydrides (trifluoroacetic anhydride), carbodiimides (EDC.HCl), or halotriazines (CDMT).

- These agents facilitate formation of amide or carbamate linkages in related derivatives but are less commonly used in the direct preparation of this compound itself.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent(s) | Temperature | Reaction Time | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|---|

| Nucleophilic aromatic substitution | 2-Chloropyrimidine, piperidine-4-carboxylic acid methyl ester, K2CO3 | Acetonitrile | 85°C | 10 hours | ~90 | Column chromatography | Inert atmosphere, sealed tube |

| Hydrazinolysis | Hydrazine hydrate | Methanol | 95°C | 7 hours | 96 | Crystallization | Nitrogen atmosphere |

| Hydrazone formation | Aldehydes, ethanol/acetic acid | Ethanol/Acetic acid | 85°C | 8 hours | 90-94 | Fractional crystallization | Used for derivative synthesis |

| Direct acid formation | Hydrolysis of ester or direct SNAr | Water/organic solvent | Variable | Variable | High | Crystallization/filtration | Industrial scale optimization possible |

Research Findings and Analytical Data

- The synthesized this compound and its derivatives have been characterized by multiple analytical techniques including ^1H NMR, ^13C NMR, LC-MS, FT-IR, and HPLC, confirming high purity (typically >98%).

- Yields reported in literature range from 90% to 96% for key steps, indicating efficient synthetic protocols.

- The compound and its derivatives have been evaluated for biological activities, underscoring the importance of high purity and reproducible synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid (CAS: 465514-39-0)

- Molecular Formula : C₁₁H₁₂F₃N₃O₂

- Molecular Weight : 275.23 g/mol

- Key Differences: The trifluoromethyl (-CF₃) group at the pyrimidine 4-position enhances lipophilicity (logP ~1.8 vs. ~0.9 for the parent compound) and metabolic stability.

1-(4-Methylpyrimidin-2-yl)piperidine-4-carboxylic acid (CAS: 891391-61-0)

- Molecular Formula : C₁₁H₁₅N₃O₂

- Molecular Weight : 221.26 g/mol

- Key Differences :

1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid (CAS: 1208087-83-5)

- Molecular Formula : C₁₀H₁₂ClN₃O₂

- Molecular Weight : 241.67 g/mol

- Key Differences :

Modifications to the Piperidine-Carboxylic Acid Core

Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate (CAS: 111247-60-0)

- Molecular Formula : C₁₂H₁₇N₃O₂

- Molecular Weight : 235.29 g/mol

- Key Differences :

1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride (CAS: 210962-09-7)

- Molecular Formula : C₁₀H₁₃ClN₃O₂

- Molecular Weight : 242.69 g/mol

- Key Differences: The hydrochloride salt improves aqueous solubility (>50 mg/mL vs. ~10 mg/mL for the parent), facilitating formulation in intravenous drugs. The pyrimidin-4-yl substitution alters hydrogen-bonding patterns compared to the pyrimidin-2-yl isomer .

Functional Group Additions

1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid (CAS: 1334488-49-1)

- Molecular Formula : C₁₁H₁₅N₃O₃

- Molecular Weight : 237.26 g/mol

- Key Differences :

Structural and Property Comparison Table

<sup>a</sup> Calculated using XLogP3 .

Biological Activity

1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid (also referred to as this compound hydrochloride) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article discusses its synthesis, biological mechanisms, therapeutic implications, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloropyrimidine with piperidine-4-carboxylic acid in the presence of a suitable base, followed by treatment with hydrochloric acid to yield the hydrochloride salt. This method allows for variations based on laboratory conditions and desired yields.

Anticancer Properties

One of the most significant areas of research surrounding this compound is its role as an Aurora kinase inhibitor . Aurora kinases are critical for cell division, and their dysregulation is often implicated in cancer. By inhibiting these kinases, this compound may contribute to cancer treatment strategies. Preliminary studies indicate that it can inhibit cell proliferation in various cancer cell lines, although further research is necessary to fully elucidate its mechanisms and efficacy.

Antimicrobial Activity

Emerging evidence suggests that this compound may also exhibit antimicrobial properties . Initial studies have shown promising results, but comprehensive investigations are required to confirm these effects and understand the underlying mechanisms.

Comparative Analysis

The following table summarizes the structural similarities and unique features of compounds related to this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(Pyridin-2-Yl)Piperidine-4-Carboxylic Acid | C₁₁H₁₄N₂O₂ | Exhibits potential as an Aurora kinase inhibitor |

| 1-(Pyrimidin-4-Yl)Piperidine-4-Carboxylic Acid | C₁₀H₁₂N₃O₂ | Focused on different biological targets |

| 4-Piperidinylpyrimidine derivatives | Varies | Diverse applications in medicinal chemistry |

The unique interaction profile of this compound with Aurora kinases distinguishes it from other similar compounds that may not exhibit such targeted activity.

Case Studies and Research Findings

Recent literature has highlighted various studies focusing on the biological activity of pyrimidine derivatives, including this compound:

- Aurora Kinase Inhibition : A study demonstrated that compounds structurally similar to this compound show varying degrees of potency against Aurora kinases, suggesting a need for further structure-activity relationship (SAR) studies to optimize efficacy .

- Antiviral Activity : Research has also explored the antiviral potential of pyrimidine derivatives against viruses like Zika virus (ZIKV) and Dengue virus (DENV), indicating that modifications in structure can significantly impact biological activity .

- Neuropharmacological Effects : Additional studies have indicated that piperidine derivatives may possess neuropharmacological effects, which could be relevant for treating neurodegenerative diseases.

Q & A

Q. What synthetic routes are recommended for preparing 1-(pyrimidin-2-yl)piperidine-4-carboxylic acid, and how can reaction yields be optimized?

The synthesis typically involves coupling pyrimidine derivatives with piperidine-4-carboxylic acid precursors. A common approach is nucleophilic aromatic substitution, where a pyrimidine halide reacts with piperidine-4-carboxylic acid under basic conditions. To optimize yields:

- Use anhydrous solvents (e.g., DMF or DMSO) to minimize hydrolysis of intermediates .

- Employ catalysts like Pd(OAc)₂ for cross-coupling reactions, ensuring inert atmospheres (N₂/Ar) to prevent oxidation .

- Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with gradients of ethyl acetate/hexane .

Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and piperidine ring conformation .

- FT-IR : Confirm carboxylic acid (-COOH) and pyrimidine ring vibrations (C=N stretch at ~1600 cm⁻¹) .

- HPLC-MS : Assess purity (>95%) and molecular ion consistency with the expected m/z .

- XRD : Resolve crystal structure for absolute stereochemical confirmation (if crystalline) .

Q. How should researchers handle solubility challenges during in vitro assays?

The compound’s solubility varies with pH and solvent polarity:

- In aqueous buffers (pH 7.4), use co-solvents like DMSO (<1% v/v) to avoid precipitation .

- For hydrophobic matrices (e.g., lipid-based formulations), dissolve in ethanol or PEG-400 .

- Pre-warm solutions to 37°C and sonicate for 10–15 minutes to enhance dispersion .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies be designed to evaluate the impact of pyrimidine substitution on biological activity?

- Step 1 : Synthesize analogs with substituents at pyrimidine C4/C6 (e.g., -CN, -NH₂, -CH₃) .

- Step 2 : Test binding affinity via surface plasmon resonance (SPR) or fluorescence polarization against target proteins (e.g., kinases) .

- Step 3 : Correlate electronic effects (Hammett σ values) with activity trends using QSAR models .

- Note : Meta-substitutions often enhance steric fit in hydrophobic pockets, while electron-withdrawing groups improve hydrogen bonding .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR chemical shifts)?

- Reproducibility Checks : Re-run NMR under standardized conditions (same solvent, temperature, and concentration) .

- DFT Calculations : Compare experimental shifts with computational predictions (e.g., Gaussian or ORCA software) to identify misassignments .

- Collaborative Validation : Cross-reference data with independent labs or databases like PubChem .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

- Step 1 : Perform molecular docking (AutoDock Vina) to identify metabolically labile sites (e.g., ester groups) .

- Step 2 : Simulate CYP450 metabolism (StarDrop or Schrödinger) to predict oxidation hotspots .

- Step 3 : Introduce steric hindrance (e.g., methyl groups) or replace labile bonds with bioisosteres (e.g., amides instead of esters) .

Q. What precautions are essential when handling reactive intermediates during scale-up synthesis?

- Safety Protocols : Use Schlenk lines for air-sensitive steps and maintain cryogenic conditions (-78°C) for unstable intermediates .

- Real-Time Monitoring : Implement in-situ FT-IR or Raman spectroscopy to detect exothermic events .

- Waste Management : Quench reactive byproducts (e.g., acyl chlorides) with ice-cold NaHCO₃ before disposal .

Q. How do pH and temperature affect the compound’s stability in long-term storage?

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor via HPLC .

- Optimal Conditions : Store lyophilized powder at -20°C in amber vials with desiccants (silica gel) .

- Buffer Selection : Use phosphate buffers (pH 6.8) to minimize hydrolysis of the carboxylic acid group .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.